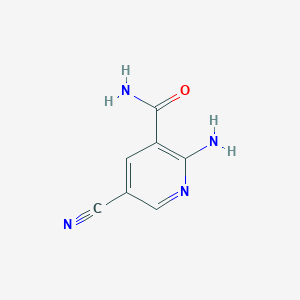

2-Amino-5-cyanopyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-cyanopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-2-4-1-5(7(10)12)6(9)11-3-4/h1,3H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVBJMLBZOXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While less documented than its 3-cyano isomer, this molecule serves as a valuable scaffold. This document synthesizes available data, draws logical inferences from closely related analogues, and presents field-proven insights into its chemical properties, synthesis, reactivity, and potential applications.

Core Molecular Profile

This compound is a polysubstituted pyridine ring featuring three key functional groups: an amino group at the 2-position, a carboxamide at the 3-position, and a cyano group at the 5-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, carboxamide) groups dictates its chemical behavior and potential as a building block for more complex molecules.

Physicochemical and Structural Data

Quantitative data for this specific molecule is sparse in publicly available literature, with no registered CAS number readily found. However, its fundamental properties can be established.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(N=C1)N)C(=O)N)C#N | [1] |

| Appearance | Expected to be a crystalline solid, likely off-white to yellow/brown, by analogy to related compounds like 2-Amino-5-cyanopyridine.[2][3] | - |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol, a common trait for similar structures.[4] | - |

Spectral Characteristics (Inferred)

Direct spectral data is not published, but the expected signatures can be predicted based on its functional groups and data from complex derivatives containing this core.[5][6][7]

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. The N-H stretching of the primary amine and amide will appear in the 3200-3500 cm⁻¹ region. A strong, sharp peak for the C≡N (nitrile) stretch is expected around 2200-2230 cm⁻¹. The C=O (amide I band) stretch will be prominent in the 1650-1690 cm⁻¹ range.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The two protons on the pyridine ring will appear as distinct doublets in the aromatic region (typically >7.0 ppm). The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups will be visible as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: Distinct signals for the five pyridine ring carbons and the two functional group carbons (cyano and carbonyl) are expected. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm).

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 162.15, with characteristic fragmentation patterns.

Synthesis and Methodologies

Proposed Synthetic Pathway: Multi-Component Reaction

The synthesis of substituted 2-amino-3-cyanopyridines is well-established and often achieved through one-pot multi-component reactions (MCRs).[8][9][10] These methods are highly efficient and align with the principles of green chemistry. A logical precursor to the target molecule would be 2-amino-3,5-dicyanopyridine, which could then undergo selective hydrolysis.

Experimental Protocol: A Field-Proven Approach

This protocol is a conceptual, experience-based workflow derived from analogous syntheses of related aminopyridines.[8][9][11]

Step 1: Synthesis of 2-Amino-3,5-dicyanopyridine Intermediate

-

Reagent Charging: In a microwave-safe reaction vessel, combine malononitrile (2 equivalents), an appropriate aldehyde or ketone precursor (1 eq.), and ammonium acetate (3 eq.). The choice of aldehyde/ketone determines the substitution at positions 4 and 6.

-

Reaction Conditions: The reaction is typically performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol or DMF.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).[8][9] The choice of microwave heating is based on its proven ability to dramatically reduce reaction times and improve yields for this type of condensation.[8]

-

Workup and Purification: After cooling, the reaction mixture is washed with a solvent like ethanol to precipitate the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) is performed to yield the purified dicyano intermediate.

Step 2: Selective Hydrolysis to the Carboxamide

-

Rationale: The selective hydrolysis of one nitrile group in the presence of another is challenging but achievable. The nitrile at the 3-position is electronically differentiated from the one at the 5-position due to the adjacent amino group, potentially allowing for selective reaction. A similar principle of converting a cyano group to a carboxamide via hydrolysis is documented in patent literature for related pyridines.[12]

-

Reaction Setup: Dissolve the 2-amino-3,5-dicyanopyridine intermediate in a suitable acid, such as 75-85% sulfuric acid.

-

Controlled Reaction: Maintain the reaction at a controlled temperature (e.g., 25-50 °C) and monitor its progress carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction after the formation of the mono-amide before it proceeds to the dicarboxylic acid or other byproducts.

-

Neutralization and Isolation: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of ~4-5.[12] The precipitated solid is then filtered, washed with water, and dried.

-

Final Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Chemical Reactivity and Synthetic Utility

The molecule's three functional groups provide multiple reaction sites, making it a versatile intermediate for building complex heterocyclic systems.

-

Amino Group: As a nucleophile, the 2-amino group can undergo acylation, alkylation, and diazotization. Critically, it is a key participant in cyclocondensation reactions. For instance, reaction with formamide or other one-carbon synthons can lead to the formation of fused pyrido[2,3-d]pyrimidine systems, a scaffold of immense pharmacological importance.[13]

-

Cyano and Amide Groups: The adjacent amino and amide/cyano groups are perfectly positioned for intramolecular cyclization reactions, a common strategy for building fused ring systems. The Thorpe-Ziegler reaction, for example, is a well-known method for forming new rings from dinitriles.[13]

-

Formation of Fused Heterocycles: The primary utility of this scaffold lies in its ability to act as a precursor to bicyclic and polycyclic heterocyclic compounds. The synthesis of complex spiro[indole-3,4′-pyridine] systems containing the 6′-amino-5′-cyano-3′-carboxamide core demonstrates its value in creating structurally diverse molecules with potential biological activity.[5][6][7]

Applications in Research and Drug Development

While direct applications of this compound are not extensively reported, the broader class of 2-amino-3-cyanopyridines and related structures are highly valued in medicinal chemistry.[14]

| Therapeutic Area | Target/Mechanism (of related compounds) | Rationale for Potential Application | Reference |

| Oncology | IKK-β Inhibitors | The 2-amino-3-cyanopyridine scaffold has been identified in inhibitors of IKK-β, a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer. | [8] |

| Metabolic Disorders | Carbonic Anhydrase Inhibitors | Derivatives of 2-amino-3-cyanopyridine have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II. | [15] |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal | The core scaffold is present in molecules with a wide range of antimicrobial activities. Spiro derivatives have shown activity against Pseudomonas aeruginosa. | [7][14] |

| Cardiovascular Disease | Antihypertensive Agents (Potassium Channel Openers) | The related N-cyano-3-pyridinecarboxamidine scaffold has been developed into potent antihypertensive agents. | [16] |

The presence of multiple hydrogen bond donors and acceptors in this compound makes it an attractive fragment for structure-based drug design, capable of forming key interactions within enzyme active sites.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the known hazards of its parent compound, 2-Amino-5-cyanopyridine, stringent safety precautions are required.

-

Hazard Classification (Predicted): Likely to be toxic if swallowed, harmful in contact with skin, and harmful if inhaled. Expected to cause serious eye irritation and skin irritation.[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from light.

This guide provides a foundational understanding of this compound, built upon established chemical principles and data from closely related analogues. It is intended to empower researchers and drug development professionals to explore the potential of this versatile chemical scaffold.

References

-

Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. [Link]

-

Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]

-

Alazawi, S. M., et al. (2021). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Journal of the Serbian Chemical Society. [Link]

-

Dotsenko, V. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed. [Link]

-

Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry. [Link]

-

PubChem. 2-Amino-5-cyanopyridine. [Link]

- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.

-

Türe, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

-

Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. [Link]

-

Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. [Link]

-

Ghorbani-Vaghei, R., et al. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

Oinuma, H., et al. (1992). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 40(12), 3244-3250. [Link]

Sources

- 1. This compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L19282.14 [thermofisher.com]

- 4. 2-Amino-5-cyanopyridine CAS#: 4214-73-7 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Amino-5-cyanopyridine-3-carboxamide: Pathways and Methodologies

Executive Summary: This document provides an in-depth technical guide for the synthesis of 2-Amino-5-cyanopyridine-3-carboxamide, a highly functionalized pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. Given the absence of a direct, one-pot synthesis in current literature, this guide proposes and details a robust, multi-step pathway predicated on established, high-yield chemical transformations. We will explore a retrosynthetic analysis, detail a primary synthetic route involving post-modification of a pre-formed pyridine ring, provide step-by-step experimental protocols, and delve into the mechanistic underpinnings of the key reactions. This guide is intended for researchers, chemists, and professionals in drug development seeking to construct complex heterocyclic systems.

Introduction: The Versatility of the 2-Aminonicotinamide Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical science, with the pyridine ring being a particularly privileged scaffold.[1] Its derivatives are integral to numerous biologically active compounds and natural products.[2][3] The target molecule, this compound, is a prime example of a densely functionalized heterocycle. The presence of the 2-amino, 3-carboxamide, and 5-cyano groups on a single pyridine core offers three distinct, chemically addressable points for further modification.

-

The 2-amino group is a key pharmacophoric element and a powerful directing group in electrophilic aromatic substitution.

-

The 3-carboxamide moiety can engage in hydrogen bonding, a critical interaction in drug-receptor binding, and serves as a precursor for other functional groups.

-

The 5-cyano group is a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participating in cycloaddition reactions. It is also a known bioisostere for other functional groups.

This guide provides a comprehensive, field-proven approach to the synthesis of this valuable building block, focusing on a logical, step-wise pathway that ensures high purity and reproducibility.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A direct, multi-component reaction (MCR) to assemble the this compound core is not readily apparent from existing literature. While MCRs are highly efficient for generating 2-amino-3-cyanopyridines, they typically result in substitution at the 4- and 6-positions, dictated by the aldehyde and ketone inputs.[1][2][4] Therefore, a more strategic and controllable approach involves the functionalization of a pre-existing, commercially available pyridine derivative.

The proposed retrosynthesis disconnects the target molecule at the C3-carboxamide bond and the C5-cyano bond, leading back to the readily available starting material, 2-amino-5-bromopyridine.

Caption: Proposed three-step synthesis pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 3.1: Synthesis of 2-Amino-5-cyanopyridine

This procedure details the nickel-catalyzed cyanation of 2-amino-5-bromopyridine. The use of a nickel/triphenylphosphine system is a well-documented and effective method for this transformation. [5] Methodology:

-

Catalyst Activation: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add nickel(II) bromide (NiBr₂, 2.18 g, 10 mmol), triphenylphosphine (PPh₃, 10 g, 38 mmol), and zinc powder (1.0 g, 15.2 mmol).

-

Add anhydrous acetonitrile (100 mL) via cannula. Stir the resulting suspension at 60 °C for 1 hour. A color change indicates the formation of the active catalytic species.

-

Reaction: To the activated catalyst mixture, add 2-amino-5-bromopyridine (17.3 g, 100 mmol) followed by sodium cyanide (NaCN, 6.3 g, 128 mmol). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

-

Continue stirring the reaction mixture at 60 °C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed (typically 12-16 hours).

-

Workup and Purification: Cool the reaction mixture to room temperature. Add ethyl acetate (400 mL) and stir for 15 minutes.

-

Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst residue. Wash the filter cake with additional ethyl acetate (100 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield a crude solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 2-amino-5-cyanopyridine as a crystalline solid. [5]

Protocol 3.2: Regioselective Bromination of 2-Amino-5-cyanopyridine

The powerful activating and ortho, para-directing effect of the C2-amino group dominates the deactivating, meta-directing effect of the C5-cyano group, directing electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) is an effective and easily handled brominating agent for this purpose.

Methodology:

-

Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-cyanopyridine (11.9 g, 100 mmol) in acetonitrile (150 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Concentrate the mixture in vacuo to remove the acetonitrile.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness.

-

The crude 2-amino-3-bromo-5-cyanopyridine can often be used in the next step without further purification. If necessary, recrystallization from an ethanol/water mixture can be performed.

Protocol 3.3: Palladium-Catalyzed Carboxamidation

This final step constructs the C3-carboxamide group via a palladium-catalyzed carbonylation reaction. Molybdenum hexacarbonyl can serve as a solid, stable source of carbon monoxide.

Methodology:

-

Setup: To a high-pressure reaction vessel, add 2-amino-3-bromo-5-cyanopyridine (19.8 g, 100 mmol), palladium(II) acetate (Pd(OAc)₂, 0.45 g, 2 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 1.66 g, 3 mol%), and molybdenum hexacarbonyl (Mo(CO)₆, 14.5 g, 55 mmol).

-

Reagents: Add anhydrous 1,4-dioxane (200 mL) and a suitable ammonia source, such as ammonium carbonate or a solution of ammonia in dioxane.

-

Reaction: Seal the vessel and purge with nitrogen. Heat the reaction to 100-110 °C and stir for 12-24 hours. Monitor the internal pressure.

-

Workup and Purification: Cool the vessel to room temperature and carefully vent.

-

Dilute the reaction mixture with ethyl acetate (300 mL) and filter through Celite® to remove the palladium catalyst.

-

Wash the filtrate with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash chromatography or recrystallization to yield the final product, this compound.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism 4.1: Palladium-Catalyzed Carbonylation

The conversion of the aryl bromide to the carboxamide proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Simplified catalytic cycle for Pd-catalyzed carboxamidation.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-amino-3-bromo-5-cyanopyridine, forming a Pd(II) complex.

-

CO Insertion: A molecule of carbon monoxide, released from the molybdenum hexacarbonyl, inserts into the Aryl-Pd bond.

-

Reductive Elimination: The ammonia source displaces the bromide ligand and attacks the carbonyl carbon. Subsequent reductive elimination releases the final carboxamide product and regenerates the active Pd(0) catalyst.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table provides expected data based on the structures.

| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | M.p. (°C) | Key Spectroscopic Data |

| 2-Amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | 75-85 | 161-165 | IR (cm⁻¹): 3450, 3350 (N-H), 2220 (C≡N). ¹H NMR (DMSO-d₆): δ ~8.4 (s, 1H), ~7.8 (d, 1H), ~6.6 (d, 1H), ~6.5 (br s, 2H, NH₂). |

| 2-Amino-3-bromo-5-cyanopyridine | C₆H₄BrN₃ | 198.02 | 80-90 | >180 | IR (cm⁻¹): 3400, 3300 (N-H), 2225 (C≡N). ¹H NMR (DMSO-d₆): δ ~8.5 (s, 1H), ~8.2 (s, 1H), ~7.0 (br s, 2H, NH₂). |

| This compound | C₇H₆N₄O | 162.15 | 60-75 | >200 | IR (cm⁻¹): 3480, 3370 (N-H), 2230 (C≡N), 1680 (C=O). ¹H NMR (DMSO-d₆): δ ~8.8 (s, 1H), ~8.6 (s, 1H), ~8.0 (br s, 1H, CONH), ~7.8 (br s, 1H, CONH), ~7.2 (br s, 2H, NH₂). |

Conclusion and Future Outlook

This guide outlines a logical and robust multi-step synthesis for this compound, a valuable and highly functionalized heterocyclic building block. By leveraging well-established transformations such as nickel-catalyzed cyanation, regioselective electrophilic bromination, and palladium-catalyzed carboxamidation, this pathway offers excellent control and reproducibility. The strategic installation of functional groups onto a pre-existing pyridine core circumvents the regiochemical challenges associated with de novo ring synthesis.

The resulting molecule is primed for further elaboration, making it an attractive starting point for the generation of compound libraries in drug discovery programs. Its potential applications as an intermediate for novel kinase inhibitors, antivirals, or functional organic materials warrant further investigation. [6]

References

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). MDPI. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

-

Reactivity of 2-amino-3-cyanopyridines. ResearchGate. [Link]

-

Gewald reaction. Wikipedia. [Link]

- Production of 2-amino-3-nitropyridine.

-

2-Amino-5-cyanopyridine. PubChem. [Link]

-

Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Royal Society of Chemistry. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. Springer. [Link]

-

Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

-

Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

-

Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. National Center for Biotechnology Information. [Link]

-

2-Amino-5-cyanopyridine | Properties, Applications, Safety Data & Supplier China. LookChem. [Link]

-

Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. ResearchGate. [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]

-

ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. [Link]

Sources

- 1. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. ijpsr.com [ijpsr.com]

A Technical Guide to 2-Amino-5-cyanopyridine: Synthesis, Applications, and Experimental Considerations

Introduction: Navigating the Nomenclature

For researchers in medicinal chemistry and drug development, precision in molecular identity is paramount. This guide focuses on the versatile pyridine scaffold, specifically addressing the compound requested: "2-Amino-5-cyanopyridine-3-carboxamide." Initial database inquiries for this exact structure reveal it to be a rare derivative with no assigned CAS number, suggesting limited commercial availability or published data.[1] However, the core structure, 2-Amino-5-cyanopyridine , is a well-documented and widely utilized chemical intermediate in the synthesis of complex, biologically active molecules.[2][3]

This whitepaper, therefore, provides an in-depth technical overview of 2-Amino-5-cyanopyridine (CAS No: 4214-73-7) . We will delve into its chemical properties, synthesis methodologies, and critical role as a building block in modern pharmaceutical research, providing the authoritative, field-proven insights necessary for its effective application in the laboratory.

Part 1: Core Chemical Identity and Physicochemical Properties

2-Amino-5-cyanopyridine, also known as 6-Aminonicotinonitrile, is a solid, crystalline powder whose appearance can range from white to amber or brown.[4][5] It serves as a foundational precursor in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3][6]

Structural and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 4214-73-7 | [4][7] |

| Molecular Formula | C₆H₅N₃ | [7] |

| Molecular Weight | 119.12 g/mol | [7][8] |

| IUPAC Name | 2-amino-5-cyanopyridin-1-ium | [4] |

| Synonyms | 6-Aminonicotinonitrile, 6-Amino-3-pyridinecarbonitrile | [5] |

| SMILES | N#CC1=CC=C(N=C1)N | [7] |

| Melting Point | 158-166 °C | [4][6] |

| Boiling Point | ~250 °C at 15 mmHg | |

| Solubility | Soluble in methanol; Insoluble in water | [6] |

Below is the chemical structure of 2-Amino-5-cyanopyridine:

Part 2: Synthesis Methodologies and Mechanistic Rationale

The synthesis of 2-amino-3-cyanopyridine derivatives is a subject of significant interest due to their utility as precursors for a wide range of heterocyclic compounds with diverse biological activities.[2][9] One-pot multicomponent reactions (MCRs) are favored for their efficiency, reduced reaction times, and often environmentally friendly conditions.[10][11]

Workflow for One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method involves the condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[9][10] This approach, often enhanced by microwave irradiation in solvent-free conditions, provides high yields and a shorter reaction pathway.[9][12]

Caption: One-pot synthesis workflow for 2-amino-3-cyanopyridine derivatives.

Causality Behind Experimental Choices:

-

Multicomponent Reaction (MCR): This strategy is chosen for its high atom economy and operational simplicity. Combining multiple reactants in a single step avoids the need for isolating intermediates, which saves time, reduces waste, and often increases overall yield.[10]

-

Ammonium Acetate: It serves as both a catalyst and the source of the amino group and one of the nitrogen atoms for the pyridine ring.

-

Microwave Irradiation: This non-conventional energy source accelerates the reaction rate, leading to significantly shorter reaction times and often cleaner product formation with higher yields compared to conventional heating.[9] The solvent-free condition further enhances its green chemistry profile.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, prized for its reactivity and ability to serve as a template for synthesizing compounds with a broad spectrum of pharmacological activities.[2][11]

Key Therapeutic Areas:

-

Antiviral Agents: Derivatives have shown potential as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2]

-

Antibacterial Agents: The scaffold is used to develop new antibacterial compounds. Studies have demonstrated the antibacterial effects of certain 2-amino-3-cyanopyridine derivatives against both Gram-positive and Gram-negative bacteria.[11][13]

-

Enzyme Inhibition: These compounds have been identified as inhibitors of IKK-β (Inhibitor of nuclear factor Kappa-B Kinase beta), a target for anti-inflammatory therapies.[2][9]

-

Cardiovascular Applications: Modifications of the pyridine ring have led to the development of potassium channel openers with potent antihypertensive activity.[14] For instance, the introduction of an amino group at the 5-position was a key step in creating KRN4884, a compound with long-lasting antihypertensive effects.[14]

Logical Pathway from Scaffold to Bioactive Compound

The inherent reactivity of the amino and cyano groups allows for extensive chemical modification, making 2-amino-5-cyanopyridine a versatile starting point for creating libraries of new chemical entities for high-throughput screening.

Caption: Drug discovery workflow starting from the 2-amino-5-cyanopyridine scaffold.

Part 4: Experimental Protocol - Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is a generalized example based on published one-pot synthesis methodologies.[9][10][11]

Objective: To synthesize a 2-amino-4,6-diaryl-3-cyanopyridine derivative via a microwave-assisted, solvent-free, one-pot reaction.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Aryl methyl ketone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (for recrystallization)

-

Microwave reactor

-

Glass reaction vessel (10 mL) with a magnetic stirrer

Procedure:

-

Reactant Charging: To the glass reaction vessel, add the aromatic aldehyde (1.0 mmol), aryl methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 80-120 °C) for 5-15 minutes.

-

Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent byproduct formation.

-

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid product will typically form.

-

Purification: Add cold water to the vessel and stir. Filter the solid precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

-

Characterization: Dry the purified crystals and characterize them using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm the structure and purity.

Part 5: Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: A protocol is only as good as its safety measures. Adherence to these guidelines is critical for ensuring reproducible and safe experimental outcomes.

Hazard Identification & Precautionary Measures

2-Amino-5-cyanopyridine is classified as hazardous.[15][16]

| Hazard Category | GHS Statements | Precautionary Measures & PPE |

| Acute Toxicity | H301: Toxic if swallowed.[8] H312/H332: Harmful in contact with skin or if inhaled.[8] | P261/P264: Avoid breathing dust and wash hands thoroughly after handling. P270: Do not eat, drink, or smoke when using this product.[17] |

| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[15] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17] |

| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15][16] IF ON SKIN: Wash with plenty of soap and water.[16] IF IN EYES: Rinse cautiously with water for several minutes.[15][16] | Always have an eyewash station and safety shower readily accessible. Show the Safety Data Sheet (SDS) to medical personnel.[18] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[15][16] | Store at room temperature or in a cool, dark place (<15°C is recommended). Keep away from strong oxidizing agents and strong bases.[15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[15][16] | Follow all local, state, and federal regulations for hazardous waste disposal. |

Conclusion

While the initially queried "this compound" remains an obscure entity, its parent scaffold, 2-Amino-5-cyanopyridine , stands out as a compound of significant value to the scientific community. Its versatile reactivity, coupled with efficient synthesis routes, establishes it as a cornerstone for building molecular complexity. For researchers in drug development, understanding the properties, synthesis, and safe handling of this intermediate is essential for leveraging its full potential in the discovery of novel therapeutics. This guide provides the foundational, expert-vetted knowledge to confidently incorporate this powerful building block into advanced research programs.

References

-

ChemScene. 4214-73-7 | 2-Amino-5-cyanopyridine.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-cyanopyridine.

-

Fisher Scientific. SAFETY DATA SHEET (2024-03-29).

-

BLD Pharm. This compound.

-

Echemi. 2-AMINO-5-CYANOPYRAZINE SDS.

-

TCI EUROPE N.V. 2-Amino-5-cyanopyridine | 4214-73-7.

-

Thermo Scientific Chemicals. 2-Amino-5-cyanopyridine, 98% 25 g.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-cyanopyridine | 4214-73-7.

-

Tokyo Chemical Industry Co., Ltd. (APAC). 2-Amino-5-cyanopyridine 4214-73-7.

-

MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.

-

ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).

-

PubChem. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260.

-

International Journal of Pharmaceutical Sciences and Research (IJPSR). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.

-

ChemicalBook. 2-Amino-5-cyanopyridine | 4214-73-7.

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.

-

ResearchGate. Reactivity of 2-amino-3-cyanopyridines.

-

Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.

-

Journal of Chemical Research, Synopses (RSC Publishing). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation.

-

Chem-Impex. 2-Amino-5-cyanopyridine.

-

Bocsci. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China.

-

MDPI. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.

-

PubMed. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines.

Sources

- 1. This compound|BLD Pharm [bldpharm.com]

- 2. ijpsr.com [ijpsr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-5-cyanopyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Amino-5-cyanopyridine | 4214-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Amino-5-cyanopyridine | 4214-73-7 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]

- 12. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide

This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide, a key heterocyclic intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, synthesis, and potential applications, grounded in scientific literature and established chemical principles.

Core Molecular Attributes

This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 2-position, a cyano group at the 5-position, and a carboxamide group at the 3-position. These functional groups impart a unique electronic and structural profile, making it a versatile scaffold for the synthesis of more complex molecules with diverse biological activities.

| Identifier | Value | Source |

| Molecular Formula | C₇H₆N₄O | BLD Pharm[1], Sigma-Aldrich |

| Molecular Weight | 162.15 g/mol | BLD Pharm[1], Sigma-Aldrich |

| CAS Number | 89795-83-5 | Sigma-Aldrich[2], Aaronchem[3] |

| IUPAC Name | 2-amino-5-cyanonicotinamide | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

Synthesis and Mechanistic Considerations

A plausible synthetic approach involves a one-pot condensation reaction. Such reactions for related 2-amino-3-cyanopyridines typically utilize readily available starting materials like an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][5] The choice of solvent and catalyst is crucial in directing the reaction towards the desired product and maximizing yield. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions.[4][5]

The general mechanism for the formation of the 2-amino-3-cyanopyridine core is believed to proceed through a series of intermediates, initiated by the formation of an imine and an activated methylene compound, followed by cyclization and aromatization.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-cyanopyridine-3-carboxamide

Foreword: Navigating the Physicochemical Landscape of a Novel Pyridine Derivative

For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a molecule is paramount. These properties, primarily solubility and stability, govern a compound's journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide (CAS No. 89795-83-5), a pyridine derivative with a unique combination of functional groups that suggest its potential as a versatile synthetic intermediate.[1][2][3]

Due to the limited availability of specific experimental data for this compound in public literature, this guide adopts a predictive and methodological approach. We will leverage established principles of physical organic chemistry and draw parallels with related structures, such as 2-Amino-5-cyanopyridine, to forecast the behavior of the title compound. More importantly, this document provides detailed, field-proven protocols for systematically determining its solubility and stability profiles, thereby offering a robust framework for its practical application and development.

Molecular Structure and Predicted Physicochemical Properties

This compound is a small molecule featuring a pyridine core substituted with an amino group, a cyano group, and a carboxamide group. This trifecta of functional groups dictates its chemical personality.

-

Amino Group (-NH₂): A weak base and a hydrogen bond donor, enhancing aqueous solubility at acidic pH through protonation.

-

Cyano Group (-C≡N): A polar, electron-withdrawing group that can participate in dipole-dipole interactions. It is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide.

-

Carboxamide Group (-CONH₂): A polar, neutral group capable of acting as both a hydrogen bond donor and acceptor. This group generally enhances aqueous solubility but is also prone to hydrolysis to a carboxylic acid, especially under basic or acidic conditions.[4]

-

Pyridine Ring: A weakly basic aromatic system that can be susceptible to photodegradation.

Based on these features, a preliminary physicochemical profile can be predicted.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₇H₆N₄O | Derived from the chemical name.[5] |

| Molecular Weight | 162.15 g/mol | Calculated from the molecular formula. |

| pKa | ~3-4 (pyridinium ion), ~17 (amide N-H) | The amino group on the pyridine ring will have a pKa similar to other 2-aminopyridines. The amide proton is generally not acidic under normal aqueous conditions. The pyridine ring nitrogen's basicity is reduced by the electron-withdrawing cyano and carboxamide groups. |

| logP | Low to moderate | The presence of multiple polar, hydrogen-bonding groups (amino, carboxamide) is expected to result in a relatively low octanol-water partition coefficient, suggesting a preference for polar environments. This is in line with the predicted LogP of the related 2-Amino-5-cyanopyridine, which is 0.53548.[6] |

| Aqueous Solubility | Sparingly soluble to soluble | The molecule has the capacity for extensive hydrogen bonding with water. Solubility is expected to be significantly pH-dependent, increasing at acidic pH due to the protonation of the amino group and the pyridine ring nitrogen. |

| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, and methanol, similar to the related compound 2-Amino-5-cyanopyridine.[7] |

A Systematic Approach to Solubility Determination

A thorough understanding of a compound's solubility is critical for its formulation, purification, and use in biological assays. The following sections outline a logical workflow for characterizing the solubility of this compound.

Workflow for Comprehensive Solubility Profiling

Caption: A phased approach to solubility determination.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable approach to ascertain the saturation point of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a validated quantitative method (see Section 4)

-

0.22 µm syringe filters (ensure compatibility with the solvent)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the flasks on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase of the analytical method to a concentration within the calibration range.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or µg/mL.

-

Table 2: Template for Reporting Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

Stability Assessment and Forced Degradation Studies

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that could have toxicological implications. Forced degradation studies are designed to accelerate this process and provide insight into the molecule's inherent stability.

Logical Flow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

The presence of both cyano and carboxamide groups suggests that hydrolysis will be a primary degradation pathway.

Caption: Potential hydrolytic degradation pathways.

Experimental Protocol: Forced Degradation Studies

Objective: To generate degradation products and assess the intrinsic stability of the molecule under various stress conditions. A target degradation of 5-20% is generally considered optimal.[5]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

After exposure, neutralize the samples if necessary, and dilute with the mobile phase to a known concentration for HPLC analysis.

-

Analyze the stressed samples alongside an unstressed control sample.

Stress Conditions:

-

Acidic Hydrolysis:

-

Add an equal volume of 1N HCl to the stock solution.

-

Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

-

Neutralize with 1N NaOH before analysis.

-

-

Basic Hydrolysis:

-

Add an equal volume of 1N NaOH to the stock solution.

-

Heat at 60-80°C for a specified time.

-

Neutralize with 1N HCl before analysis.

-

-

Oxidative Degradation:

-

Add 3-30% hydrogen peroxide to the stock solution.

-

Keep at room temperature for a specified time.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 105°C) for a set period.

-

Dissolve the stressed solid in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the solution (in a phototransparent container) and solid compound to UV and visible light according to ICH Q1B guidelines.[8]

-

A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also separate the API from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice for a polar, aromatic compound like this compound.

Proposed HPLC Method Parameters

Table 3: Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds by protonating silanols and the analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient Elution | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) | To ensure elution of the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) | To determine the optimal detection wavelength and assess peak purity. A scan from 200-400 nm is recommended. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

Once the method is developed and optimized using the stressed samples, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by the separation of the main peak from all degradation peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Forward Look

This technical guide provides a comprehensive, predictive, and methodological framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, its chemical structure allows for informed predictions of its behavior. The provided protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method offer a clear and robust path for researchers to generate the necessary data for advancing their work. The successful execution of these studies will not only elucidate the fundamental properties of this molecule but also enable its confident application in pharmaceutical and chemical research and development.

References

- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.

- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

PubChem. 2-Amino-5-cyanopyridine. [Link]

- Google Patents.

- Google Patents.

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

-

ResearchGate. Thermal degradation steps and temperatures details. [Link]

-

PubMed. Biological properties of 8-methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one, a new class of DNA intercalating drugs. [Link]

-

European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Alchemist-chem. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. [Link]

-

PubMed. Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. [Link]

-

PubMed. Physicochemical descriptors in property-based drug design. [Link]

-

PubMed Central. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. [Link]

-

PubMed. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

-

National Center for Biotechnology Information. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. [Link]

-

MDPI. Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). [Link]

-

MDPI. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. [Link]

-

MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

-

PubMed. Study on physicochemical properties and antioxidant activity of polysaccharides from Desmodesmus armatus. [Link]

-

PubMed. Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source. [Link]

-

Royal Society of Chemistry. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. [Link]

-

National Center for Biotechnology Information. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

-

Beilstein-Institut. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. [Link]

-

National Center for Biotechnology Information. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

-

ResearchGate. Electrochemically Mediated Synthesis of Cyanated Heterocycles from α‐amino Esters, Pyridine‐2‐carbaldehydes and NH4SCN as Cyano Group Source | Request PDF. [Link]

-

ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. [Link]

- Google Patents. US8741658B2 - Rapid method to measure cyanide in biological samples.

-

PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

-

Semantic Scholar. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro [indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

-

National Center for Biotechnology Information. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]

-

ResearchGate. (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. [Link]

-

European Patent Office. METHOD FOR ESTIMATION OF GLOBAL AMINO ACIDS CONTENT - EP 3974829 A1. [Link]

-

Royal Society of Chemistry. Thermal degradation of cyano containing ionic liquids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 89795-83-5 [sigmaaldrich.com]

- 3. This compound|BLD Pharm [bldpharm.com]

- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aaronchem.com [aaronchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Amino-5-cyanopyridine | 4214-73-7 [chemicalbook.com]

- 8. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of 2-Amino-5-cyanopyridine-3-carboxamide: A Technical Guide

Introduction: The Structural Elucidation of a Versatile Pyridine Intermediate

2-Amino-5-cyanopyridine-3-carboxamide is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a strategic arrangement of hydrogen bond donors and acceptors, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] Accurate and unambiguous structural confirmation is the cornerstone of any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively enable the comprehensive characterization of this molecule. The principles and experimental considerations discussed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and assess the purity of this compound and related analogues.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount for interpreting its spectroscopic signatures. The key structural features of this compound are the pyridine ring, an amino group at the 2-position, a carboxamide group at the 3-position, and a cyano group at the 5-position. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The key resonances will arise from the aromatic protons on the pyridine ring and the protons of the amino and carboxamide groups.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |

| ~8.5 - 8.7 | Doublet | 1H | H-6 | The proton at the 6-position is deshielded by the adjacent nitrogen atom and the electron-withdrawing cyano group, resulting in a downfield shift. Its coupling to H-4 will produce a doublet. |

| ~8.2 - 8.4 | Doublet | 1H | H-4 | The proton at the 4-position is also deshielded by the ring nitrogen and the carboxamide group. It will appear as a doublet due to coupling with H-6. |

| ~7.5 - 7.8 | Broad Singlet | 2H | -NH₂ (Amino) | The protons of the primary amino group are typically broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. Their chemical shift can be solvent and concentration dependent. |

| ~7.2 - 7.5 (and a second peak) | Broad Singlets | 2H | -CONH₂ (Carboxamide) | The two protons of the carboxamide group are diastereotopic due to restricted rotation around the C-N bond, and will therefore appear as two distinct broad singlets. Their chemical shifts are influenced by hydrogen bonding. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize the compound and its exchangeable protons (NH₂) will be readily observable.

-

Instrument Setup: Record the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |

| ~165 - 170 | C=O (Carboxamide) | The carbonyl carbon of the amide is significantly deshielded and appears in the characteristic downfield region for amides. |

| ~158 - 162 | C-2 | The carbon bearing the amino group is deshielded due to the electronegativity of the attached nitrogen. |

| ~150 - 155 | C-6 | The carbon adjacent to the ring nitrogen and the cyano group is expected to be downfield. |

| ~140 - 145 | C-4 | This carbon is influenced by the ring nitrogen and the carboxamide group. |

| ~115 - 120 | C≡N (Cyano) | The carbon of the nitrile group appears in a characteristic region. |

| ~105 - 110 | C-5 | The carbon attached to the cyano group. |

| ~90 - 95 | C-3 | The carbon bearing the carboxamide group is expected to be the most upfield of the aromatic carbons due to the influence of the adjacent amino group. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Record the spectrum on a 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a pulse angle of 30 degrees.

-

Set the relaxation delay to 2 seconds to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Visualizing NMR Correlations

Caption: Predicted NMR shifts for key nuclei.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) | The presence of two distinct bands in this region is a strong indicator of a primary amine.[1] |

| 3350 - 3150 | N-H Stretch | Amide (-CONH₂) | The N-H stretching vibrations of the amide group often overlap with those of the amino group. |

| ~2220 | C≡N Stretch | Cyano (-C≡N) | A sharp and intense absorption band in this region is a definitive characteristic of a nitrile group.[1][3][4] |

| ~1680 | C=O Stretch (Amide I) | Amide (-CONH₂) | This strong absorption is due to the carbonyl stretch of the amide and is a key diagnostic peak. |

| ~1620 | N-H Bend | Amino (-NH₂) | The scissoring vibration of the primary amine. |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring | Multiple bands in this region are characteristic of the aromatic ring stretching vibrations. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Visualizing Key IR Vibrations

Caption: Characteristic IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns.

Expected Mass Spectral Data (Electrospray Ionization - ESI):

| m/z Value | Ion | Interpretation |

| [M+H]⁺ | Protonated Molecule | The most abundant ion in the positive ion mode, confirming the molecular weight of the compound (C₇H₆N₄O, MW = 162.15). The expected m/z would be approximately 163.16. |

| [M+Na]⁺ | Sodium Adduct | Often observed as a smaller peak at m/z corresponding to the molecular weight plus the mass of a sodium ion (~185.14). |

Fragmentation Analysis:

Under higher energy conditions (e.g., in MS/MS experiments), the protonated molecule can fragment in predictable ways. Common fragmentation pathways for related 2-amino-3-cyanopyridine derivatives involve the loss of small neutral molecules such as CO, NH₃, or HCN. Analysis of these fragments can further corroborate the proposed structure.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition (Positive Ion Mode):

-

Set the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the expected [M+H]⁺ ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition.

Logical Flow of Spectroscopic Analysis

Caption: Integrated spectroscopic workflow.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The IR spectrum confirms the presence of the key functional groups, the mass spectrum verifies the molecular weight and elemental composition, and the NMR spectra provide the detailed atomic connectivity and stereochemistry. By following the experimental protocols and interpretive guidelines outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity and reliability of their scientific endeavors.

References

-

Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 259-275. [Link]

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Baluja, S., & Movalia, J. (2015).

- Umar, A. H. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.

- PubChem. (n.d.). 2-Amino-5-cyanopyridine.

- Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.

- BLD Pharm. (n.d.). This compound.

- Teimouri, A., & Chermahini, A. N. (2013). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.

- Krasnikov, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

- Gouda, M. A., et al. (2023). Reactivity of 2-amino-3-cyanopyridines.

- Gouda, M. A., et al. (2023).

- Al-Adilee, K. J., & Abbas, A. Q. (2018). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.

- Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.

- El-Mekabaty, A., et al. (2020). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.

Sources

Introduction: The 2-Amino-3-cyanopyridine Core as a Privileged Scaffold

An In-Depth Technical Guide to the Mechanistic Landscape of the 2-Amino-3-cyanopyridine Scaffold

A note on the subject of this guide: This document addresses the mechanism of action related to the chemical structure of 2-Amino-5-cyanopyridine-3-carboxamide . Extensive research reveals a lack of specific mechanistic data for this exact molecule. Therefore, this guide has been structured to provide an in-depth exploration of the core mechanisms of action attributed to the broader, parent scaffold of 2-amino-3-cyanopyridine . This scaffold is a highly valued pharmacophore in medicinal chemistry, and its derivatives have been extensively studied. The insights presented herein are based on the activities of these closely related analogs and provide a robust framework for hypothesizing the potential biological roles of this compound.

The 2-amino-3-cyanopyridine motif is a cornerstone in the design of bioactive molecules. Its rigid heterocyclic structure, combined with the hydrogen-bonding capabilities of the 2-amino group and the reactivity of the 3-cyano group, makes it a versatile starting point for synthesizing a wide array of compounds with diverse therapeutic potential.[1] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide will elucidate the primary, evidence-based mechanisms through which these derivatives exert their pharmacological effects, focusing on key molecular targets that have been rigorously investigated in the scientific literature.

Mechanism 1: Inhibition of Carbonic Anhydrases

A significant body of research has identified 2-amino-3-cyanopyridine derivatives as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[3][4][5][6][7]

Cellular Role and Signaling Pathway of Carbonic Anhydrase

Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[3][4] This reaction is fundamental to numerous physiological processes, including pH regulation, gas exchange, and ion transport. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression and metastasis, making them attractive therapeutic targets.

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle.

Molecular Mechanism of Inhibition

While classical CA inhibitors like sulfonamides coordinate directly with the zinc ion in the active site, non-sulfonamide inhibitors such as phenols are known to bind to the zinc-coordinated water molecule or hydroxide ion.[3][7] It is hypothesized that 2-amino-3-cyanopyridine derivatives may act through a similar mechanism, interfering with the catalytic activity without displacing the zinc ion. The specific interactions depend heavily on the substitutions at other positions of the pyridine ring.

Quantitative Data: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes

The inhibitory potential of various 2-amino-3-cyanopyridine derivatives has been quantified against the cytosolic isoforms hCA I and hCA II.

| Compound ID (Reference) | Target Isozyme | Kᵢ (µM) | IC₅₀ (µM) |

| Compound 7b [4] | hCA II | 2.56 | - |

| Compound 7d [4] | hCA I | 2.84 | - |

| Compound 5d [3][5][6][7] | hCA I | - | 33 |